Cas no 148159-86-8 (D-Glucose, cyclic 2®2:3®2'-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate],2-ester with D-glucose cyclic4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]3-(3,4,5-trihydroxybenzoate) (9CI))

D-Glucose, cyclic 2®2:3®2'-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate],2-ester with D-glucose cyclic4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]3-(3,4,5-trihydroxybenzoate) (9CI) structure
148159-86-8 structure
Nom du produit:D-Glucose, cyclic 2®2:3®2'-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate],2-ester with D-glucose cyclic4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]3-(3,4,5-trihydroxybenzoate) (9CI)
Numéro CAS:148159-86-8
Le MF:C69H50O43
Mégawatts:1567.10952425003
CID:179654
PubChem ID:16132445

D-Glucose, cyclic 2®2:3®2'-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate],2-ester with D-glucose cyclic4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]3-(3,4,5-trihydroxybenzoate) (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Camelliatannin H
    • D-Glucose, cyclic 2&reg
    • 2:3&reg
    • 2'-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-
    • 2'-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate],2-ester with D-glucose cyclic4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]3-(3,4,5-trihydroxybenzoate) (9CI)
    • D-Glucose, cyclic 2->2:3->2'-(4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) cyclic 4,6-(4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate), 2-ester with D-glucose cyclic 4,6-(4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 3-(3,4,5-trihydroxybenzoate), (2(S(S)),4(S))-
    • 148159-86-8
    • [heptahydroxy-dioxo-(3,4,5-trihydroxybenzoyl)oxy-[?]yl] 2-[dodecahydroxy(tetraoxo)[?]yl]oxy-3,4,5-trihydroxy-benzoate
    • D-Glucose, cyclic 2®2:3®2'-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate],2-ester with D-glucose cyclic4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]3-(3,4,5-trihydroxybenzoate) (9CI)
    • Piscine à noyau: InChI=1S/C69H50O43/c70-22-8-21-56(57-32(106-67(21)100)11-103-62(95)15-3-25(73)41(80)48(87)35(15)38-18(65(98)109-57)6-28(76)44(83)51(38)90)108-64(97)17-5-27(75)43(82)50(89)37(17)34-14(22)10-31(47(86)53(34)92)105-55-20(9-30(78)46(85)54(55)93)68(101)112-60-59(111-61(94)13-1-23(71)40(79)24(72)2-13)58-33(107-69(60)102)12-104-63(96)16-4-26(74)42(81)49(88)36(16)39-19(66(99)110-58)7-29(77)45(84)52(39)91/h1-7,9-10,21,32-33,56-60,67,69,71-93,100,102H,8,11-12H2
    • La clé Inchi: MSRCJTQIFIFKEZ-UHFFFAOYSA-N
    • Sourire: OC1C(O)=CC(C(OC2C(OC(C3=CC(O)=C(O)C(O)=C3OC3C=C4C(C5=C(O)C(O)=C(O)C=C5C(OC5C(CC4=O)C(O)OC4COC(C6=CC(O)=C(O)C(O)=C6C6=C(O)C(O)=C(O)C=C6C(OC54)=O)=O)=O)=C(O)C=3O)=O)C(O)OC3COC(C4=CC(O)=C(O)C(O)=C4C4=C(O)C(O)=C(O)C=C4C(OC23)=O)=O)=O)=CC=1O

Propriétés calculées

  • Qualité précise: 1566.173
  • Masse isotopique unique: 1566.173
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 25
  • Nombre de récepteurs de liaison hydrogène: 43
  • Comptage des atomes lourds: 112
  • Nombre de liaisons rotatives: 8
  • Complexité: 3430
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 10
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.2
  • Surface topologique des pôles: 735A^2

D-Glucose, cyclic 2®2:3®2'-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate],2-ester with D-glucose cyclic4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]3-(3,4,5-trihydroxybenzoate) (9CI) Littérature connexe

148159-86-8 (D-Glucose, cyclic 2®2:3®2'-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate],2-ester with D-glucose cyclic4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]3-(3,4,5-trihydroxybenzoate) (9CI)) Produits connexes

Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD